![molecular formula C20H22N2O3S4 B2601232 (E)-2-(benzylthio)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 1007243-46-0](/img/structure/B2601232.png)
(E)-2-(benzylthio)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide
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Description
(E)-2-(benzylthio)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C20H22N2O3S4 and its molecular weight is 466.65. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(benzylthio)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(benzylthio)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Fahim and Ismael (2019) delved into the synthesis of novel sulfonamide derivatives, including those related to the compound . Their work highlighted the antimicrobial efficacy of these compounds. The synthesized derivatives exhibited promising activity against various microbial strains. Computational calculations were also employed to support the experimental findings, offering insights into the reactivity and potential mechanism of action of these compounds (Fahim & Ismael, 2019).
Theoretical Investigations on Antimalarial and Antiviral Properties
In another study, Fahim and Ismael (2021) investigated N-(phenylsulfonyl)acetamide derivatives, focusing on their antimalarial activity. This research extended to assess the potential utility of these compounds against COVID-19, utilizing computational calculations and molecular docking studies. The findings revealed significant antimalarial activity and provided a foundation for further exploration of these compounds as antiviral agents, particularly against SARS-CoV-2 (Fahim & Ismael, 2021).
Exploration of Metabolic Stability
Research by Stec et al. (2011) focused on the structure-activity relationships of PI3K/mTOR dual inhibitors, where a compound closely related to the query was investigated for its in vitro and in vivo potency. The study aimed to improve metabolic stability by modifying the heterocyclic core of the compound, highlighting the importance of structural alterations for enhancing drug-like properties (Stec et al., 2011).
Antitumor Evaluation and Molecular Modeling
Tomorowicz et al. (2020) synthesized a series of benzenesulfonamides with variations in the heterocyclic ring, assessing their antitumor activity. The most active compounds demonstrated significant cytotoxicity against various cancer cell lines, underscoring the therapeutic potential of these derivatives. Molecular modeling and quantitative structure-activity relationship (QSAR) studies further elucidated the compounds' interactions with target proteins, offering insights into their mechanism of action (Tomorowicz et al., 2020).
ACAT-1 Inhibition for Disease Treatment
Shibuya et al. (2018) identified an aqueous-soluble potent inhibitor of ACAT-1, which demonstrated significant selectivity and improved oral absorption. This discovery marks a step forward in the development of therapeutics for diseases involving ACAT-1 overexpression, showcasing the compound's potential application in clinical settings (Shibuya et al., 2018).
properties
IUPAC Name |
2-benzylsulfanyl-N-[3-(2-methylsulfanylethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S4/c1-26-11-10-22-17-9-8-16(29(2,24)25)12-18(17)28-20(22)21-19(23)14-27-13-15-6-4-3-5-7-15/h3-9,12H,10-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWXAUXMEQWHDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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